Cas no 2154341-69-0 (3-[2-Oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione)

3-[2-Oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione is a heterocyclic compound featuring a piperidine-2,6-dione core functionalized with a pyridinyl-substituted piperazinone moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for designing biologically active molecules. The presence of both a pyridine ring and a piperazinone group enhances its ability to interact with diverse biological targets, such as enzymes or receptors, through hydrogen bonding and π-stacking interactions. Its rigid yet flexible framework allows for selective modifications, making it a versatile intermediate in pharmaceutical research. The compound’s synthetic accessibility and structural complexity further support its application in developing novel therapeutic agents.
3-[2-Oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione structure
2154341-69-0 structure
Product name:3-[2-Oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione
CAS No:2154341-69-0
MF:C14H16N4O3
MW:288.301842689514
CID:5674224
PubChem ID:138466944

3-[2-Oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 2154341-69-0
    • SCHEMBL20812030
    • 3-[2-oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione
    • EN300-26682848
    • 3-[2-Oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione
    • Inchi: 1S/C14H16N4O3/c19-12-5-4-10(14(21)16-12)18-8-7-17(9-13(18)20)11-3-1-2-6-15-11/h1-3,6,10H,4-5,7-9H2,(H,16,19,21)
    • InChI Key: MTUZVYCRRVGTPA-UHFFFAOYSA-N
    • SMILES: O=C1CN(C2C=CC=CN=2)CCN1C1C(NC(CC1)=O)=O

Computed Properties

  • Exact Mass: 288.12224039g/mol
  • Monoisotopic Mass: 288.12224039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 82.6Ų

3-[2-Oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26682848-1g
2154341-69-0
1g
$0.0 2023-09-12
Enamine
EN300-26682848-1.0g
3-[2-oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione
2154341-69-0 95.0%
1.0g
$0.0 2025-03-20

Additional information on 3-[2-Oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione

Introduction to 3-[2-Oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione (CAS No. 2154341-69-0)

3-[2-Oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and diverse potential applications. This compound, identified by the CAS number 2154341-69-0, has garnered attention due to its structural features and its role in the development of novel therapeutic agents. The presence of multiple functional groups, including piperazine and pyridine moieties, makes it a versatile scaffold for drug design.

The compound’s structure consists of a piperidine ring system linked to a piperazine moiety, which is further substituted with a pyridine ring at the 4-position. This arrangement contributes to its unique chemical properties and biological activities. The 2-Oxo group introduces a carbonyl functionality, which can participate in various chemical reactions, enhancing the compound’s reactivity and potential for further derivatization.

In recent years, there has been growing interest in exploring the pharmacological potential of piperidine and piperazine derivatives. These heterocyclic compounds are known for their ability to interact with a wide range of biological targets, making them valuable in the development of drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The specific combination of functional groups in 3-[2-Oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione positions it as a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Piperazine derivatives are well-documented for their activity as serotonin receptor modulators, which has implications for the treatment of conditions such as depression, anxiety, and obsessive-compulsive disorder. The presence of the pyridine ring may further enhance its interaction with specific serotonin receptor subtypes, providing a basis for developing more targeted therapies.

Recent studies have also highlighted the compound’s potential in addressing cardiovascular diseases. The piperidine ring system is known to exhibit vasodilatory effects, which can be beneficial in managing conditions such as hypertension and angina. Additionally, the carbonyl group introduced by the 2-Oxo moiety may contribute to anti-inflammatory properties, further expanding its therapeutic applications.

The synthesis of 3-[2-Oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to construct the complex molecular framework efficiently. The synthesis process also necessitates rigorous quality control measures to meet pharmaceutical standards.

The compound’s solubility profile and bioavailability are critical factors that determine its suitability for clinical applications. Preliminary studies suggest that modifications to the molecular structure can significantly influence these properties. For instance, introducing polar functional groups or optimizing the balance between hydrophobic and hydrophilic regions can enhance solubility and improve absorption rates following oral administration.

Evaluation of 3-[2-Oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione in preclinical models has provided valuable insights into its pharmacokinetic behavior and potential side effects. These studies are essential for assessing its safety profile before moving into human clinical trials. The compound’s interaction with metabolic enzymes such as cytochrome P450 (CYP) enzymes is particularly important to understand, as it can influence drug metabolism and potential drug-drug interactions.

The development of novel therapeutic agents relies heavily on innovative drug design strategies. Computational modeling techniques have become increasingly important in predicting the binding affinity of small molecules to biological targets. By leveraging these tools, researchers can optimize the structure of 3-[2-Oxo-4-(pyridin-2-yl)piperazin-1-yl]piperidine-2,6-dione to enhance its efficacy and minimize off-target effects.

The future prospects for this compound are promising, with ongoing research aimed at exploring new derivatives and formulations. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate progress in this area. By combining experimental data with computational insights, scientists can develop more effective therapeutic strategies based on this promising scaffold.

In conclusion, 3-[2-Oxo-4-(pyridin-2-y)piperazin1-y]pip eryd ine - 22 ,6 - dione (CAS No . 21543416790) represents an exciting advancement in pharmaceutical chemistry with significant potential for treating various diseases . Its unique structural features , coupled with recent findings from preclinical studies , highlight its importance as a lead compound for further development . As research continues , this molecule is poised to make meaningful contributions to modern medicine .

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